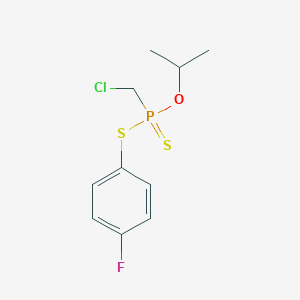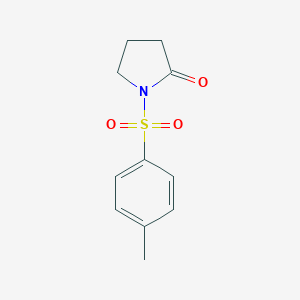
6-Amino-5-butylamino-1-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-butylamino-1-methyluracil, also known as S-triazine compound, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of uracil and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 6-Amino-5-butylamino-1-methyluracil is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in plants, leading to their death. It has also been shown to have an effect on the photosynthetic process in plants.
Biochemical and Physiological Effects
Studies have shown that 6-Amino-5-butylamino-1-methyluracil has minimal toxicity and is not harmful to humans or animals. However, it has been shown to have some effects on the liver and kidneys in rats when administered in high doses. It has also been shown to have an effect on the growth and development of plants.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Amino-5-butylamino-1-methyluracil in lab experiments is its low toxicity and high solubility in water. This makes it easy to handle and use in experiments. However, one of the limitations of this compound is its high cost and limited availability.
Future Directions
There are several potential future directions for the study of 6-Amino-5-butylamino-1-methyluracil. One area of research could be in the development of new herbicides for use in agriculture. Another area of research could be in the development of new corrosion inhibitors for use in the oil and gas industry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on plant growth and development.
Conclusion
In conclusion, 6-Amino-5-butylamino-1-methyluracil is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its herbicidal properties, potential use as a corrosion inhibitor, and effects on plant growth and development. While there are limitations to its use, there are also several potential future directions for the study of this compound.
Synthesis Methods
The most common method of synthesizing 6-Amino-5-butylamino-1-methyluracil is through the reaction of uracil with butylamine and formaldehyde. This method involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to promote the reaction. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Scientific Research Applications
6-Amino-5-butylamino-1-methyluracil has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of agriculture, where it has been shown to have herbicidal properties. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
properties
CAS RN |
131598-63-5 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-amino-5-(butylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-5-11-6-7(10)13(2)9(15)12-8(6)14/h11H,3-5,10H2,1-2H3,(H,12,14,15) |
InChI Key |
ZALYXLITGCUJNX-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
Canonical SMILES |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)









